molecular formula C13H20FN3 B1519569 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 1019628-04-6

1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine

Cat. No.: B1519569
CAS No.: 1019628-04-6
M. Wt: 237.32 g/mol
InChI Key: HLPGRTXQCLEWBN-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, also known as FPEA, is a compound with promising potential in numerous scientific fields. It has a molecular formula of C13H20FN3 and a molecular weight of 237.32 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a new piperazine derivative involved the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .


Molecular Structure Analysis

The molecular structure of FPEA consists of a fluoro-phenyl group attached to an ethan-1-amine moiety, which is further connected to a 4-methylpiperazin-1-yl group .

Scientific Research Applications

Radiofluorination for PET Radiopharmaceuticals

Radiofluorination of amines, including compounds similar to 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, has significant applications in PET radiopharmaceuticals. For example, [18F]fluoroalkylating agents are used for radiofluorination of amines, enhancing the development of PET radiopharmaceuticals with phenylpiperazine moieties, which are prevalent in many neuropharmaceuticals (Oh et al., 2000).

Antimicrobial Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. For instance, 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives showed high activity against Mycobacterium smegmatis, indicating potential for the development of new antimicrobial agents (Yolal et al., 2012).

Properties

IUPAC Name

1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-10(15)12-9-11(14)3-4-13(12)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPGRTXQCLEWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019628-04-6
Record name 1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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